molecular formula C18H22O4 B12585369 Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)- CAS No. 650601-19-7

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-

Cat. No.: B12585369
CAS No.: 650601-19-7
M. Wt: 302.4 g/mol
InChI Key: UWHVWQSHFCUHHI-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)- is a high-purity chemical building block designed for research and development applications. This compound features a central ethane core linked to two benzene rings, each further substituted with a methoxymethoxy functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel polymers, ligands for catalysis, and pharmaceutical candidates. The methoxymethoxy groups can serve as protective groups for alcohols or can be manipulated further under mild conditions, offering flexibility in synthetic pathways. Researchers can utilize this compound in cross-coupling reactions, as a monomer for specialty polymers, or in material science for creating organic frameworks. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

650601-19-7

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1-(methoxymethoxy)-2-[2-[2-(methoxymethoxy)phenyl]ethyl]benzene

InChI

InChI=1S/C18H22O4/c1-19-13-21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14-20-2/h3-10H,11-14H2,1-2H3

InChI Key

UWHVWQSHFCUHHI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1CCC2=CC=CC=C2OCOC

Origin of Product

United States

Preparation Methods

Etherification Method

Overview : This method involves the reaction of a diol with an aromatic compound under acidic conditions to form an ether.

Procedure :

  • Starting Materials :

    • 2-methoxyphenol
    • Ethylene glycol
    • Acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions :

    • Mix 2-methoxyphenol and ethylene glycol in a round-bottom flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture to reflux for several hours.
  • Yield and Purification :

    • The product is purified through recrystallization from ethanol or methanol.

Cross-Coupling Reaction

Overview : This method utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between aryl halides and alkenes.

Procedure :

  • Starting Materials :

    • Aryl halide (e.g., bromobenzene)
    • Ethylene
    • Palladium catalyst (Pd(PPh₃)₂Cl₂)
  • Reaction Conditions :

    • Combine aryl halide with ethylene in an inert atmosphere.
    • Add the palladium catalyst and a base (e.g., potassium carbonate).
    • Heat the mixture at elevated temperatures (around 100°C) for several hours.
  • Yield and Purification :

    • The resulting product is extracted using organic solvents and purified via column chromatography.

Analytical Techniques

To confirm the successful synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-], various analytical techniques can be employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determines molecular structure and purity
Mass Spectrometry (MS) Confirms molecular weight
Infrared Spectroscopy (IR) Identifies functional groups
High-Performance Liquid Chromatography (HPLC) Assesses purity and separation of components

Research Findings

Recent studies have highlighted the utility of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] in various applications:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activities against various pathogens.

  • Material Science Applications : The compound's unique structure allows it to serve as a precursor for advanced polymer materials with enhanced thermal stability and mechanical properties.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethanediyl bridge provides structural rigidity, affecting the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations

a. Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- (CAS 59485-34-6)
  • Structure : Ethylene bridge with bromine substituents at the ortho positions.
  • Molecular Formula : C₁₄H₁₂Br₂ (MW: 340.05 g/mol).
  • Comparison :
    • The bromine substituents increase molecular weight and lipophilicity compared to the methoxymethoxy groups in the target compound.
    • Brominated derivatives are more reactive in electrophilic substitution reactions, whereas methoxymethoxy groups act as electron-donating substituents, stabilizing aromatic rings .
b. Benzene, 1,1'-(1,2-ethanediyl)bis[3-methoxy-4-nitro-
  • Structure: Ethylene bridge with methoxy (-OCH₃) and nitro (-NO₂) groups at meta and para positions, respectively.
  • Comparison :
    • Nitro groups are strongly electron-withdrawing, reducing electron density on the benzene rings. This contrasts with the electron-donating methoxymethoxy groups in the target compound.
    • Nitro derivatives are often intermediates in explosives or dyes, whereas methoxymethoxy-substituted compounds may find use in polymer or pharmaceutical synthesis due to enhanced solubility .
c. Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis (CAS 5789-35-5)
  • Structure : Ethylene bridge with methyl (-CH₃) groups at the bridge carbons and benzene rings.
  • Molecular Formula : C₁₆H₁₈ (MW: 210.31 g/mol).
  • Comparison :
    • Methyl groups increase hydrophobicity and reduce polarity compared to methoxymethoxy substituents.
    • The dimethyl-ethanediyl derivative likely has a lower boiling point and higher volatility than the target compound .

Bridge Modifications

a. Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- (CAS 5294-03-1)
  • Structure : Acetylene (C≡C) bridge with methyl substituents.
  • Comparison :
    • The rigid ethynediyl bridge reduces conformational flexibility compared to the ethanediyl bridge.
    • Acetylene-linked compounds exhibit distinct electronic properties, such as enhanced conjugation, which may alter UV absorption or catalytic behavior .
b. Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)
  • Structure : Ethenediyl (C=C) bridge with nitro groups.
  • Molecular Formula : C₁₄H₆N₆O₁₂ (MW: 450.23 g/mol).
  • Nitro groups render this compound highly explosive, unlike the target compound’s methoxymethoxy groups, which are less reactive .

Halogenated Derivatives

Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[2-bromo- (CAS 61547-73-7)
  • Structure : Tetrafluoroethylene bridge with bromine substituents.
  • Molecular Formula : C₁₄H₈F₄Br₂ (MW: 412.01 g/mol).
  • Comparison :
    • Fluorine atoms increase electronegativity and bond strength, enhancing chemical inertness.
    • This derivative’s environmental persistence may exceed that of the target compound due to the stability of C-F bonds .

Physicochemical Properties

Property Target Compound (Est.) Brominated Analog Nitro-Methoxy Analog Dimethyl-Ethanediyl
Molecular Weight (g/mol) ~300.35 340.05 Not available 210.31
Polarity High (due to -OCH₂OCH₃) Moderate (Br substituent) High (NO₂ groups) Low (CH₃ groups)
Boiling Point High (estimated) >300°C >305°C (predicted) ~200°C
Solubility Polar solvents Non-polar solvents Polar aprotic solvents Hydrocarbons

Biological Activity

Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-], also known by its CAS number 27820-29-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula: C15H16O
  • Molecular Weight: 212.291 g/mol
  • CAS Number: 27820-29-7

Synthesis

The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] typically involves the reaction of appropriate benzene derivatives with methoxymethanol under specific conditions to yield the desired compound. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] exhibit significant antimicrobial activities. For instance, a related compound demonstrated effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study reported an LC50 value of 28.9 ± 5.6 μM and an LC90 value of 162.7 ± 26.2 μM after 24 hours of exposure, highlighting the potential of such compounds in insect control strategies .

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity tests are crucial. One study showed that a structurally related compound did not exhibit cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Structure-Activity Relationship (SAR)

The biological activity of benzene derivatives is often influenced by their structural components. For example, the presence of methylenedioxy groups and specific aliphatic chains has been associated with enhanced biological activity . Understanding these relationships can guide the design of new compounds with improved efficacy and safety profiles.

Case Study 1: Larvicidal Activity

In a controlled study focusing on larvicidal activity against Aedes aegypti, researchers synthesized several benzodioxole derivatives and assessed their effectiveness. Among these, one compound exhibited promising results with significant larvicidal activity while displaying low toxicity in mammalian models . This study underscores the potential application of such compounds in vector control.

Case Study 2: Antibacterial Activity

Another investigation into related benzene derivatives revealed antibacterial properties against various pathogens. The study highlighted that modifications in the substituents on the aromatic ring could lead to enhanced antibacterial activity . Such findings are pivotal for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern.

Data Summary Table

PropertyValue
Molecular FormulaC15H16O
Molecular Weight212.291 g/mol
CAS Number27820-29-7
LC50 (Larvicidal Activity)28.9 ± 5.6 μM
LC90 (Larvicidal Activity)162.7 ± 26.2 μM
Cytotoxicity (Human Cells)No cytotoxicity up to 5200 μM

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